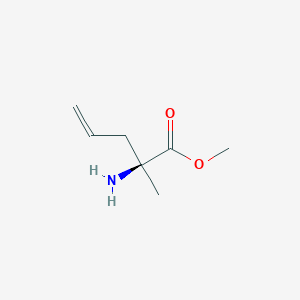

(S)-2-Amino-2-methyl-pent-4-enoic acid methyl ester

Vue d'ensemble

Description

Esters are a class of organic compounds that are characterized by a carbonyl adjacent to an ether group. They are derived from carboxylic acids and alcohols . Esters are widespread in nature and are often associated with pleasant fragrances .

Synthesis Analysis

Esters can be synthesized through a process known as esterification. This typically involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst . Other synthetic pathways to esters also exist, such as the reaction of acid chlorides with alcohols .Molecular Structure Analysis

The molecular structure of esters includes a carbonyl group (C=O) and an ether group (R-O-R’) where ‘R’ and ‘R’’ can be any alkyl group .Chemical Reactions Analysis

Esters undergo several types of reactions. One such reaction is hydrolysis, which is the breaking of the ester bond by water. This reaction is catalyzed by either an acid or a base . In basic hydrolysis, the ester is split into a carboxylate salt and an alcohol .Physical And Chemical Properties Analysis

Esters have diverse physical and chemical properties. Many simple esters are pleasant-smelling liquids that are responsible for the fragrant odors of fruits and flowers . The physical properties of esters can be influenced by the length and structure of the alkyl groups attached to the ester functional group .Applications De Recherche Scientifique

Chemical Modification and Application Potential of Esters

Esters, including those derived from chemical modifications of xylan, have been extensively studied for their potential in creating biopolymer ethers and esters with specific properties. These modifications can lead to the development of materials with unique properties depending on the functional groups, degree of substitution, and substitution pattern. Such materials have potential applications ranging from drug delivery systems to additives in paper manufacturing and antimicrobial agents. The synthesis of novel xylan esters through the conversion of hemicellulose with various acids and activating agents under homogeneous conditions in dimethyl sulfoxide (DMSO) exemplifies the versatility of esters in chemical synthesis and potential industrial applications (Petzold-Welcke et al., 2014).

Alkoxycarbonylation of Unsaturated Substrates

The alkoxycarbonylation of unsaturated phytogenic substrates, including pentenoic and undecenoic acids as well as terpene compounds, represents a significant advancement in utilizing renewable resources for producing ester products. This process, facilitated by homogeneous palladium-diphosphine catalysts, underlines the potential of creating economically efficient and environmentally friendly chemical products, including polymers, from alternative feedstocks (Sevostyanova & Batashev, 2023).

Jasmonic Acid and Its Derivatives

The study of jasmonic acid and its volatile methyl ester highlights the application of plant-derived compounds in medicinal chemistry. Jasmonates, being lipid-derived cyclopentanone compounds, have been explored for their synthesis, usage, and biological activities, indicating the potential of esterified plant hormones in developing new therapeutics (Ghasemi Pirbalouti et al., 2014).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

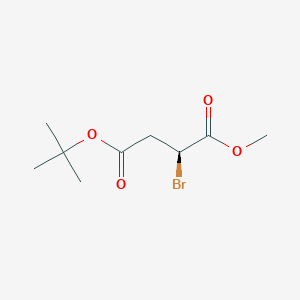

IUPAC Name |

methyl (2S)-2-amino-2-methylpent-4-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-4-5-7(2,8)6(9)10-3/h4H,1,5,8H2,2-3H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKALQONYAVQDGR-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC=C)(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

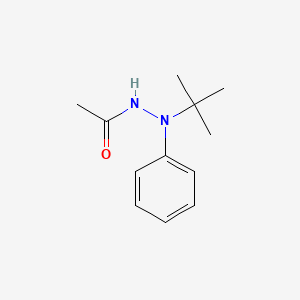

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-methanol](/img/structure/B3332314.png)

![methyl 7-chloro-2-oxo-2H-pyrimido[1,2-b]pyridazine-4-carboxylate](/img/structure/B3332342.png)